Obestatin
Description
Structure
2D Structure
Properties
CAS No. |
869705-22-6 |
|---|---|
Molecular Formula |
C114H174N34O31 |
Molecular Weight |
2516.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
InChI Key |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
sequence |
FNAPFDVGIKLSGAQYQQHGRAL |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Obestatin Action
Intracellular Signaling Pathways Activated by Obestatin
cAMP Response Element-Binding Protein (CREB) Activation
This compound's impact on cellular processes involves the activation of the cAMP Response Element-Binding Protein (CREB). In pancreatic β-cells, this compound has been shown to increase cyclic AMP (cAMP) levels, leading to the activation of survival pathways, including the extracellular signal-regulated kinase (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways nih.gov. CREB, a cellular transcription factor, is a critical component of these signaling cascades. Its activation typically occurs through phosphorylation at Serine 133, a process mediated by various protein kinases such as protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinases, and the mitogen-activated protein kinase (MAPK)/ERK pathway nih.govuni-freiburg.deguidetopharmacology.org. The increase in cAMP can activate the small GTP-binding protein Rap1 through Epac, which subsequently triggers ERK1/2 signaling, ultimately leading to CREB phosphorylation uni-freiburg.de. Once activated, CREB binds to specific DNA sequences known as cAMP response elements (CRE), thereby influencing the transcription of target genes nih.govuni-freiburg.de. This mechanism underscores this compound's role in promoting cell survival and modulating gene expression.
Table 1: Key Findings on this compound and CREB Activation
| Cell Type/Model | Observed Effect of this compound | Involved Pathways | Citation |
| Pancreatic β-cells | Increased cAMP, enhanced survival | PI3K/Akt, ERK1/2, CREB phosphorylation | nih.gov |
| General Cellular Response | CREB phosphorylation (Ser133) | PKA, CaMKs, MAPK/ERK signaling | nih.govuni-freiburg.deguidetopharmacology.org |
| Cellular Response (cAMP) | CREB phosphorylation via ERK1/2 | cAMP-Epac-ERK pathway | uni-freiburg.de |
Sirtuin 1 (SIRT1) Involvement in Signaling
Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, plays a significant role in mediating some of this compound's metabolic effects, particularly in adipocytes nih.gov. Research indicates that SIRT1 is a positive regulator of glucose transport and insulin (B600854) signaling within these cells nih.gov. This compound has been observed to enhance glucose uptake in both 3T3-L1 and human subcutaneous (SC) adipocytes nih.gov. This effect is closely linked to SIRT1, as the downregulation of SIRT1 using specific small interfering RNA (siRNA) effectively blocked this compound-induced glucose uptake in 3T3-L1 adipocytes nih.gov. Furthermore, this compound treatment led to an increase in SIRT1 protein levels in both 3T3-L1 and human SC adipocytes, with effects becoming evident as early as 30 minutes and persisting up to 90 minutes post-stimulation. Beyond glucose metabolism, SIRT1 also interacts with the transcription factor FoxO1, and this compound stimulation has been shown to increase this interaction in muscle cells, highlighting a broader role for SIRT1 in this compound's signaling.
Table 2: this compound's Modulation of SIRT1 in Adipocytes
| Cell Type/Model | This compound Concentration | Time Point | Effect on SIRT1 Protein Level | Impact on Glucose Uptake | Citation |
| 3T3-L1 adipocytes | 100 nM | 30 min | Increased | Enhanced | |
| 3T3-L1 adipocytes | 10, 100 nM | 60-90 min | Further upregulated | Enhanced | |
| Human SC adipocytes | 100 nM | 30-90 min | Increased | Enhanced | |
| 3T3-L1 adipocytes (SIRT1 siRNA) | N/A | N/A | Downregulated | Blocked this compound-induced | nih.gov |
Modulation of GSK-3β, mTOR, and S6K1
This compound significantly modulates key components of the PI3K/Akt signaling pathway, including Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β), mechanistic Target of Rapamycin (B549165) (mTOR), and Ribosomal Protein S6 Kinase 1 (S6K1) nih.gov. In 3T3-L1 and human subcutaneous adipocytes, this compound has been shown to promote Akt phosphorylation, which in turn activates these downstream pathways nih.gov. In vivo studies further corroborate these findings, demonstrating Akt activation in fat, muscle, and liver tissues of this compound-treated mice fed a high-fat diet (HFD), as well as in white adipose tissue (WAT) of this compound-infused rats nih.gov. Specifically, in 3T3-L1 adipocyte cells, this compound activates Akt and its direct downstream targets, GSK3α/β, mTOR, and S6K1. In C2C12 myotubes, this compound-stimulated Akt activation led to a substantial increase in mTOR phosphorylation (at S2448) and S6K1 phosphorylation (at S371). The interplay between these kinases is crucial, as S6K1, a downstream substrate of mTORC1, is known to inactivate GSK-3β through phosphorylation. Furthermore, the inhibition of GSK-3β has been observed to stimulate the mTOR pathway, indicating a complex regulatory network.
Table 3: this compound's Modulation of Akt Downstream Pathways
| Pathway Component | Effect of this compound | Cell/Tissue Type | Citation |
| Akt phosphorylation | Promoted | 3T3-L1 & human SC adipocytes, fat, muscle, liver (in vivo) | nih.gov |
| GSK-3β | Activated (downstream of Akt) | 3T3-L1 adipocytes | nih.gov |
| mTOR | Activated (downstream of Akt), increased phosphorylation | 3T3-L1 adipocytes, C2C12 myotubes | nih.gov |
| S6K1 | Activated (downstream of Akt), increased phosphorylation | 3T3-L1 adipocytes, C2C12 myotubes | nih.gov |
This compound Binding and Specificity Studies
The identification of the specific receptor(s) for this compound has been a complex and evolving area of research. This compound was initially reported to be the cognate ligand for the orphan G-protein-coupled receptor (GPCR) GPR39 nih.gov. Early studies supported this, demonstrating high-affinity binding of monoiodothis compound to human embryonic kidney (HEK293T) cells transfected with GPR39 and to jejunum homogenates. Furthermore, this compound was shown to induce c-fos expression in gastric mucosa of wild-type mice but not in GPR39 null mice, suggesting a mediating role for GPR39 in these actions.
However, these initial findings regarding GPR39 as the primary this compound receptor have been widely challenged by several independent research groups nih.gov. Numerous studies have failed to confirm this compound's agonist properties on GPR39 or to observe specific binding of radiolabeled this compound to GPR39-expressing cells. Some research suggests that zinc ions, rather than this compound, might be an endogenous agonist for GPR39.
More recently, the glucagon-like peptide 1 receptor (GLP-1R) has been proposed as a potential binding partner for this compound in pancreatic β-cells and adipocytes nih.gov. Evidence supporting this includes this compound's ability to bind to and upregulate the GLP-1 receptor, with its effects on beta cell survival being attenuated by the GLP-1 receptor antagonist, exendin(9–39). In mouse 3T3-L1 and human adipocytes, both activation and blockade of the GLP-1 receptor were found to inhibit this compound binding. Conversely, other studies have reported that this compound was unable to bind to the GLP-1 receptor or displace GLP-1 binding in INS-1 pancreatic beta cells and HEK293 cells overexpressing GLP-1 receptors.
Further complicating the picture, this compound has also been observed to interact with ghrelin and des-acyl ghrelin-binding sites. Its survival effects in β-cells were blunted by the ghrelin receptor antagonist [D-Lys3]-GHRP-6, indicating a potential cross-talk between peptides derived from the ghrelin gene nih.gov. It is also recognized that different cell types may possess specific binding sites for this compound, suggesting a context-dependent receptor interaction nih.gov. The C-terminal amidation of this compound is considered crucial for its conformational stability and binding affinity, as truncated this compound peptides have shown lower binding affinity. The precise identity of the cognate receptor(s) for this compound remains an area of ongoing investigation, with the possibility that the receptor may vary across different tissues.
Table 4: Summary of this compound Binding and Specificity Studies
| Putative Receptor | Key Findings | Contradictory Findings/Notes | Citation |
| GPR39 | Initially identified as cognate ligand; high-affinity binding of monoiodothis compound; induced c-fos in wild-type but not GPR39 null mice. | Challenged by multiple groups; no consistent agonist properties; zinc ions proposed as endogenous ligand. | nih.gov |
| GLP-1R | Proposed binding in β-cells and adipocytes; upregulated GLP-1R; effects attenuated by GLP-1R antagonist. | Unable to bind or displace GLP-1 in some cell lines. | nih.gov |
| Ghrelin/Des-acyl Ghrelin Binding Sites | Interaction observed; survival effects blunted by ghrelin receptor antagonist. | Suggests cross-talk. | nih.gov |
| Other Specific Binding Sites | Different cell types show specific binding. | Receptor identity may vary by tissue. | nih.gov |
Physiological and Pathophysiological Roles of Obestatin
Role in Energy Homeostasis and Metabolism
Glucose Metabolism Regulation
Impact on Insulin (B600854) Resistance and Diabetes Mellitus Pathogenesis
Obestatin appears to play a significant role in glucose metabolism with potential relevance to obesity and diabetes. nih.govresearchgate.net Circulating levels of this compound have been observed to be decreased in overweight/obese patients and those with impaired glucose control, metabolic syndrome, type 2 diabetes mellitus (T2DM), and insulin resistance, suggesting an inverse association with these conditions. researchgate.net
Studies have presented seemingly contradictory findings regarding this compound's impact on glucose transport. While some research indicates that this compound can inhibit glucose transport in isolated rat adipocytes and down-regulate glucose transporter type 4 (GLUT4) in adipose tissue, other studies report an enhancement of glucose uptake in 3T3-L1 and human subcutaneous adipocytes. nih.govresearchgate.net This enhancement is associated with increased translocation of GLUT4 to the plasma membrane, mediated by the upregulation of sirtuin 1 (SIRT1) and the activation of key insulin signaling pathways, including Akt, glycogen (B147801) synthase kinase-3β (GSK3β), and mechanistic target of rapamycin (B549165) (mTOR). mdpi.comnih.govresearchgate.net Inhibition of SIRT1 has been shown to reduce this compound-induced glucose uptake. unito.it
Furthermore, this compound has been demonstrated to confer protective metabolic effects in experimental diabetes. nih.govresearchgate.net In high-fat diet (HFD)-fed mice, this compound reduced insulin resistance and increased insulin secretion from pancreatic islets. unito.it It has also been shown to promote beta-cell survival and human islet survival, inducing the expression of genes involved in beta-cell mass and function regulation. mdpi.comnih.govkarger.com Specifically, this compound enhances the expression of genes associated with insulin biosynthesis, beta-cell survival/differentiation, and upregulation of glucagon-like peptide-1 receptor (GLP-1R). mdpi.com It improves beta-cell function and survival through the activation of cAMP response element-binding (CREB) protein and increased expression of pancreatic and duodenal homeobox 1 (Pdx1), glucokinase, and insulin receptor substrate-2 (IRS-2). mdpi.com
| Metabolic Effect | Mechanism/Observation | Source |
| Glucose Uptake | Enhanced in 3T3-L1 and human subcutaneous adipocytes; increased GLUT4 translocation via SIRT1, Akt, GSK3β, mTOR activation. | mdpi.comnih.govresearchgate.netunito.it |
| Insulin Resistance | Reduced in HFD-fed mice; associated with increased insulin secretion. | unito.itnih.gov |
| Beta-cell Function | Promotes survival and increases insulin secretion; upregulates GLP-1R, Pdx1, glucokinase, IRS-2. | mdpi.comnih.govkarger.com |
Lipid Metabolism Regulation
This compound's influence on lipid metabolism is complex and, at times, contradictory, with its effects varying depending on the cellular context and differentiation stage. Generally, this compound has been reported to inhibit lipogenesis and promote lipolysis. mdpi.comnih.govkarger.com
Studies on adipogenesis have yielded mixed results. While some initial observations suggested that this compound inhibits the differentiation and proliferation of 3T3-L1 preadipocytes, subsequent research indicates that it promotes the proliferation and differentiation of these cells into mature adipocytes. spandidos-publications.com this compound enhances lipid accumulation in rat primary preadipocytes and increases the expression of surrogate markers of preadipocyte differentiation. spandidos-publications.com This adipogenic role is supported by its ability to activate Akt and regulate the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein alpha (C/EBPα), C/EBPβ, C/EBPδ, and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netnih.govnih.gov Endogenous this compound, secreted by 3T3-L1 cells, contributes to adipogenesis in an autocrine/paracrine manner, as its neutralization or preproghrelin knockdown reduces adipocyte differentiation. researchgate.netnih.govnih.gov
This compound has been shown to inhibit both basal- and insulin-stimulated lipogenesis in adipocytes, potentially via the GPR39-1a receptor. mdpi.comnih.govresearchgate.net Conversely, its effects on lipolysis appear to be dependent on the stage of adipocyte differentiation. This compound suppressed glycerol (B35011) release (an indicator of lipolysis) at early stages of differentiation in rat preadipocytes, but stimulated it at later stages of adipogenesis. spandidos-publications.com It has also been reported to potentiate adrenaline-induced lipolysis in isolated primary rat adipocytes. spandidos-publications.comnih.gov Furthermore, this compound increases AMP-activated protein kinase (AMPK) phosphorylation, which is associated with the inhibition of lipolysis in 3T3-L1 adipocytes and human adipose tissue. nih.govkarger.com
| Lipid Metabolic Process | This compound Effect | Context/Mechanism | Source |
| Adipogenesis | Promotes | Increases lipid accumulation, activates Akt, regulates C/EBPα, C/EBPβ, C/EBPδ, PPARγ. | spandidos-publications.comresearchgate.netnih.govnih.gov |
| Lipogenesis | Inhibits | Basal- and insulin-stimulated; potentially via GPR39-1a. | mdpi.comnih.govresearchgate.net |
| Lipolysis | Modulates | Suppresses at early differentiation, stimulates at late differentiation; potentiates adrenaline-induced. | spandidos-publications.comnih.gov |
This compound influences the secretion of key adipokines. It has been shown to increase adiponectin secretion in human subcutaneous adipocytes during differentiation. unito.itresearchgate.net Adiponectin is an anti-inflammatory and insulin-sensitizing adipokine that regulates lipid and glucose metabolism. oup.commdpi.com Concurrently, this compound has been observed to reduce leptin secretion in these same cells. unito.itresearchgate.net Leptin levels are generally proportional to adipose tissue mass and increase in obesity. oup.com In the context of non-alcoholic fatty liver disease (NAFLD), this compound administration has been shown to enhance circulatory adiponectin levels. nih.govtandfonline.com
Hepatic Metabolic Effects
This compound demonstrates protective effects against non-alcoholic fatty liver disease (NAFLD) and ischemia-induced hepatic injury. mdpi.comtaylorandfrancis.comnih.govtandfonline.comresearchgate.netlcgdbzz.org Chronic administration of this compound to high-fat diet (HFD)-fed rats was able to prevent and reverse the occurrence of NAFLD. mdpi.comtaylorandfrancis.comnih.govtandfonline.com This protective action is associated with a reduction in hepatic lipid accumulation, hepatomegaly, hyperlipidemia, and insulin resistance. mdpi.comtaylorandfrancis.comnih.govtandfonline.com
The mechanisms underlying these hepatic benefits include the enhancement of circulatory adiponectin levels and improved hepatic signaling. This is evidenced by elevated hepatic protein levels of adiponectin receptors (adipoRII), carnitine palmitoyltransferase-1 (CPT-1), peroxisome proliferator-activated receptor-alpha (PPAR-α), and phosphorylated AMP-activated protein kinase (p-AMPK). nih.govtandfonline.com Additionally, this compound enhances total circulatory ghrelin levels and significantly increases the deacylated ghrelin to acylated ghrelin (DAG/AG) ratio, suggesting a modulatory role in ghrelin signaling that contributes to its protective effects. nih.govtandfonline.com High levels of this compound have been correlated with a low risk of developing NAFLD. elsevier.es
| Hepatic Effect | Mechanism/Observation | Source |
| NAFLD Protection | Reduces hepatic lipid accumulation, hepatomegaly, hyperlipidemia, insulin resistance. | mdpi.comtaylorandfrancis.comnih.govtandfonline.com |
| Signaling | Enhances adiponectin signaling (adipoRII, CPT-1, PPAR-α, p-AMPK); increases DAG/AG ratio. | nih.govtandfonline.com |
Gastrointestinal System Regulation
This compound is a gut hormone that plays a role in the complex gut-brain network regulating satiety and hunger. karger.comtaylorandfrancis.comjafs.com.pl Initial reports suggested that this compound inhibits food intake, reduces body weight gain, delays gastric emptying, and suppresses intestinal motility. nih.govkarger.comnih.govresearchgate.netnih.govresearchgate.net However, the precise functional relevance and consistency of these findings have been controversial and questioned by several research groups. mdpi.comnih.govkarger.comresearchgate.netwjgnet.com
Despite some contradictory results, studies have investigated this compound's specific effects on gastroduodenal motility. This compound has been shown to exert inhibitory effects on the motility of the antrum and duodenum in the fed state, but not in the fasted state of animals. wjgnet.comnih.gov It is important to note that this compound has generally failed to antagonize the stimulatory effects of ghrelin on gastroduodenal motility. wjgnet.com Beyond motility, this compound is also involved in increasing the secretion of pancreatic juice enzymes. karger.comnih.gov
| Gastrointestinal Effect | Observation | Source |
| Food Intake | Initially reported to inhibit, but controversial. | nih.govkarger.comtaylorandfrancis.comnih.govnih.gov |
| Gastric Motility | Inhibits in fed state (antrum, duodenum). | wjgnet.comnih.gov |
| Pancreatic Secretion | Increases pancreatic juice enzymes. | karger.comnih.gov |
Effects on Gastric Emptying and Motility
Initial studies indicated that this compound could inhibit gastric emptying karger.comnih.govresearchgate.netbioscientifica.com. For instance, early reports suggested that peripheral injections of this compound reduced gastric emptying in mice wjgnet.complos.org. In conscious rats, intravenous administration of this compound was observed to inhibit motor activity in the antrum and duodenum during the fed state, though not in the fasted state wjgnet.com. This inhibitory action was found to be contrary to the effects of ghrelin wjgnet.com. Furthermore, a clinical investigation noted increased preprandial this compound levels in children experiencing unexplained delayed gastric emptying nih.gov.
However, the inhibitory effects of this compound on gastric motility have been a subject of controversy, with a significant number of investigators failing to reproduce such findings nih.govplos.org. Studies in fasted rats and mice demonstrated that peripheral administration of this compound, or co-administration with cholecystokinin (B1591339), did not influence gastric motility plos.org. Similarly, in ghrelin-knockout mice, this compound failed to affect gastric emptying, suggesting that endogenous ghrelin does not mask this compound's effects and that peripherally administered this compound may not be a primary regulator of gut motility nih.gov.
Influence on Jejunal Motility
Similar to its reported effects on gastric motility, this compound was initially described to suppress jejunal motility and contraction in rats mdpi.comkarger.comnih.govresearchgate.net. These initial findings regarding gastrointestinal transit were subsequently confirmed by some researchers nih.gov. However, other studies have presented contradictory results. For example, increased gastrointestinal contractility, including in the jejunum, was observed in suckling and adolescent rats in response to this compound administration nih.gov. In adult rats, decreased duodenal and jejunal motility have been reported nih.gov. Despite these varied findings, some research groups have not found a significant effect of this compound on jejunal motility nih.govplos.org.
Secretion of Pancreatic Juice Enzymes
This compound has been reported to influence the secretion of pancreatic juice enzymes. Studies have shown that this compound can increase the secretion of pancreatic juice enzymes karger.comnih.govnih.gov. This effect appears to be dose-dependent and requires an intact vagal pathway for its mediation in anesthetized rats nih.gov. For instance, intravenous or intraduodenal administration of this compound stimulated pancreatic protein and trypsin output in anesthetized rats at specific doses (e.g., 30, 100, and 300 nmol/kg/dose) nih.gov. Conversely, other studies, using different doses (e.g., 8 nmol/kg/dose), did not observe a significant effect on pancreatic exocrine secretion in rats with or without acute pancreatitis plos.org.
Role in Gastrointestinal Diseases (e.g., Inflammatory Bowel Disease, Ulcers, Pancreatitis)
This compound has demonstrated protective and therapeutic effects in various gastrointestinal pathologies.
Gastric Ulcers: this compound has been shown to accelerate the healing of chronic gastric ulcers induced by acetic acid in rats mdpi.comarchivesofmedicalscience.comnih.govnih.gov. This therapeutic effect is linked to several mechanisms:
Increased Mucosal Blood Flow: this compound treatment enhances gastric mucosal blood flow mdpi.comnih.govnih.gov.
Enhanced Cell Proliferation: It promotes cell proliferation and partly reverses the reduction in gastric mucosal DNA synthesis caused by ulcers nih.govnih.gov.
Reduced Inflammation: this compound reduces the mucosal expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov.
Table 1: Effects of this compound on Acetic Acid-Induced Gastric Ulcers in Rats
| Parameter | Control (Ulcer + Saline) | This compound (8 nmol/kg) | This compound (16 nmol/kg) | Reference |
| Ulcer Area Reduction | - | Accelerated Healing | Accelerated Healing | nih.govnih.gov |
| Gastric Mucosal Blood Flow | Decreased | Increased | Increased | nih.govnih.gov |
| Gastric Mucosal DNA Synthesis | Reduced | Partly Reversed | Partly Reversed | nih.govnih.gov |
| Mucosal IL-1β Expression | Increased | Reduced | Reduced | nih.govnih.gov |
| Mucosal TNF-α Expression | Increased | Reduced | Reduced | nih.govnih.gov |
Inflammatory Bowel Disease (IBD) and Colitis: this compound exhibits protective and therapeutic effects in experimental models of colitis, such as those induced by trinitrobenzene sulfonic acid (TNBS) or acetic acid mdpi.comarchivesofmedicalscience.comviamedica.pl.
Reduction of Colonic Damage: Administration of this compound (e.g., at doses of 8 or 16 nmol/kg) significantly reduces the area of colonic damage mdpi.comarchivesofmedicalscience.comviamedica.pl.
Improved Mucosal Blood Flow: It improves mucosal blood flow in the colon mdpi.comarchivesofmedicalscience.comviamedica.pl.
Anti-inflammatory Actions: this compound decreases local and systemic inflammatory processes, evidenced by a reduction in blood leukocytes and mucosal concentration of pro-inflammatory interleukin-1 beta (IL-1β) mdpi.comarchivesofmedicalscience.comviamedica.pl. It may also suppress polymorphonuclear cell recruitment and enhance glutathione (B108866) synthesis in chronic colitis researchgate.net.
Histological Improvement: this compound reduces histological signs of colonic damage mdpi.comviamedica.pl.
Biomarker Potential: The ratio of serum this compound to ghrelin has been proposed as a marker for monitoring the activity of inflammatory processes in inflammatory bowel disease mdpi.comviamedica.ploup.com.
Table 2: Effects of this compound on TNBS-Induced Colitis in Rats (Area of Colonic Damage)
| Treatment Group | This compound Dose (nmol/kg) | Reduction in Damaged Area (%) | Statistical Significance | Reference |
| Control (Colitis + Saline) | - | 0 | - | mdpi.com |
| This compound | 4 | 9 | Not significant | mdpi.com |
| This compound | 8 | 41 | p < 0.05 | mdpi.com |
| This compound | 16 | 48 | p < 0.05 | mdpi.com |
Pancreatitis: this compound demonstrates protective and regenerative effects in the pancreas against acute pancreatitis nih.govplos.orgmdpi.comarchivesofmedicalscience.com.
Inhibition of Development: It inhibits the development of cerulein-induced and ischemia/reperfusion-induced acute pancreatitis nih.govplos.orgmdpi.comarchivesofmedicalscience.com.
Severity Reduction and Recovery Acceleration: this compound reduces the severity of pancreatitis and accelerates recovery nih.govmdpi.com.
Physiological Improvements: These effects are associated with increased pancreatic blood supply, reduced inflammation, and decreased digestive enzyme activity nih.govmdpi.com.
Pancreatic Regeneration: this compound promotes pancreatic repair and regeneration nih.gov.
Clinical Relevance: Increased circulating this compound levels have been observed in patients experiencing acute pancreatitis, suggesting a potential protective role in this context nih.gov.
Cardiovascular System Effects
This compound's influence extends to the cardiovascular system, affecting blood pressure regulation and endothelial function.
Blood Pressure Regulation
The role of this compound in blood pressure regulation is complex and appears to vary depending on species, health status, and sex mdpi.com.
Inverse Correlation (Humans): Fasting plasma this compound levels have been negatively correlated with systolic blood pressure in humans mdpi.comdiabetesjournals.orgdiabetesjournals.orgkarger.com.
Increased Levels in Hypertension (Rats): Conversely, this compound levels have been observed to be increased in hypertensive rats mdpi.comkarger.combiovendor.com.
Positive Correlation (Pregnancy): In women, a positive correlation has been found between plasma this compound concentration and mean arterial pressure in both normal pregnancy and pregnancy-induced hypertension mdpi.comkarger.comnih.gov.
Lack of Acute Effect (Rats): Some in vivo studies in rats have shown no significant difference in blood pressure or heart rate following this compound injection in either normal or diabetic rats ekb.egekb.eg.
Table 3: Correlation between this compound Levels and Blood Pressure
| Population/Condition | This compound Level Correlation with Blood Pressure | Reference |
| Humans (Fasting Plasma) | Negatively correlated with systolic BP | mdpi.comdiabetesjournals.orgdiabetesjournals.orgkarger.com |
| Hypertensive Rats | Increased levels | mdpi.comkarger.combiovendor.com |
| Pregnant Women (Normal & Pregnancy-Induced Hypertension) | Positively correlated with mean arterial BP | mdpi.comkarger.comnih.gov |
| Normal and Diabetic Rats (In vivo injection) | No significant difference on BP | ekb.egekb.eg |
Endothelial Function and Vasodilation (Nitric Oxide Pathway)
This compound has demonstrated beneficial effects on endothelial function and induces vasodilation, primarily through the nitric oxide (NO) pathway nih.govdiabetesjournals.orgdiabetesjournals.orgekb.egnih.govresearchgate.netnih.gov.
NO-Dependent Vasodilation: Exogenous this compound administration leads to a progressive increase in blood flow in both lean and obese human subjects diabetesjournals.orgdiabetesjournals.org. This vasodilation is predominantly mediated by enhanced NO activity, as it is significantly blunted by Nω-Nitro-L-arginine methyl ester (L-NAME), an NO synthase inhibitor diabetesjournals.orgdiabetesjournals.orgekb.eg.
Mechanism of Action: this compound is thought to enhance nitric oxide synthase expression in microvascular endothelial cells, which subsequently leads to improved vasodilation of arteries mdpi.com. In isolated rat thoracic aorta, this compound produces significant vascular relaxation, which is attenuated by L-NAME ekb.eg.
Preserved Effect in Obesity: This NO-dependent vasodilatory effect of this compound is preserved in obese subjects and is accompanied by a reduction in endothelin-1 (B181129) (ET-1)–mediated vasoconstriction diabetesjournals.orgdiabetesjournals.org.
Cardioprotective Signaling: this compound-induced activation of the PI3K/Akt/NO and protein kinase G (PKG) signaling pathways is implicated in the protection of the myocardium, particularly under stress conditions such as adrenergic, endothelinergic, or ischemia/reperfusion injury nih.govnih.gov. When infused during early reperfusion, this compound has been shown to reduce infarct size in isolated ischemia/reperfusion rat hearts via an NO/PKG pathway nih.govnih.gov.
Table 4: Effects of this compound on Vascular Function
| Effect | Mechanism/Pathway | Population/Model | Reference |
| Increased Forearm Blood Flow | Enhanced Nitric Oxide (NO) activity | Lean and Obese Humans | diabetesjournals.orgdiabetesjournals.org |
| Vascular Relaxation (Isolated Aorta) | Nitric Oxide (NO) release (attenuated by L-NAME) | Normal Rats | ekb.eg |
| Reduced Endothelin-1 (ET-1) Vasoconstriction | (Mechanism not fully elucidated, observed alongside NO effect) | Obese Humans | diabetesjournals.orgdiabetesjournals.org |
| Cardioprotection (Reduced Infarct Size) | NO/PKG pathway, involving ROS/PKC signaling and mitochondrial ATP-sensitive potassium channels | Isolated I/R Rat Hearts | nih.govnih.gov |
| Inhibition of Myocardial Contractility | Endothelial-dependent NO/cGMP/PKG signaling | Rat Papillary Muscle | nih.govnih.gov |
Cardioprotective Properties and Ischemia-Reperfusion Injury
This compound has demonstrated significant cardioprotective properties, particularly in the context of ischemia-reperfusion (I/R) injury. Experimental studies have shown that this compound is beneficial in mitigating cardiomyocyte injury both in vivo and in vitro. For instance, in isolated perfused rat hearts, the administration of this compound-(1-23) prior to ischemia led to a concentration-dependent reduction in infarct size and improved contractile dysfunction, with observed effects at concentrations ranging from 10 to 50 nmol/L. nih.govphysiology.org
Furthermore, this compound has been shown to reduce cardiomyocyte apoptosis and decrease caspase-3 activation in cultured rat H9c2 cardiac cells and isolated ventricular myocytes subjected to simulated I/R. nih.govphysiology.org The antiapoptotic and cardioprotective effects of this compound are mediated through the activation of key signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase C (PKC-epsilon, PKC-delta), and ERK1/2. Inhibition of these pathways with specific inhibitors like wortmannin (B1684655) (for PI3K) or chelerythrine (B190780) (for PKC) abolished this compound's protective effects. nih.govphysiology.orgsemanticscholar.org The presence of specific high-affinity this compound-binding sites on the membranes of ventricular myocardium and cardiomyocytes supports a direct action of the peptide on cardiac cells. nih.govphysiology.org
Beyond its direct effects on cardiomyocytes, this compound also exhibits vascular protective actions. It induces significant vascular relaxation through the specific activation of endothelium-dependent nitric oxide (NO) signaling. karger.com Additionally, this compound has an endothelium-protective effect in the presence of inflammation, potentially contributing to the regulation of atherosclerosis. karger.com It has been observed to decrease vascular cell adhesion molecule-1 expression in endothelial cells and reduce the mRNA levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in rat cardiomyocytes following reperfusion. karger.com
Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury Models
| Model/Condition | Effect of this compound | Underlying Mechanism/Pathway | Reference |
| Isolated Perfused Rat Heart (I/R) | Reduced infarct size | PI3K, PKC, ERK1/2 activation | nih.govphysiology.org |
| Improved contractile dysfunction | PI3K, PKC, ERK1/2 activation | nih.govphysiology.org | |
| Cultured Cardiomyocytes (I/R) | Reduced apoptosis | PI3K, PKC, ERK1/2 activation | nih.govphysiology.org |
| Decreased caspase-3 activation | PI3K, PKC, ERK1/2 activation | nih.govphysiology.org | |
| Endothelial Cells (Inflammation) | Vascular relaxation | Endothelium-dependent NO signaling | karger.com |
| Reduced vascular cell adhesion molecule-1 expression | - | karger.com | |
| Rat Cardiomyocytes (Reperfusion) | Decreased TNF-α mRNA levels | - | karger.com |
| Decreased IL-6 mRNA levels | - | karger.com |
Association with Cardiovascular Risk Markers
This compound levels have been investigated as a potential biomarker for cardiovascular risk. In a 6-year cohort study involving maintenance hemodialysis (MHD) patients, serum this compound was found to be an independent biomarker for cardiovascular and all-cause mortality. karger.com For each ng/mL increase in baseline this compound level, the hazard for all-cause death was 0.90 (95% CI 0.81–0.99), and for cardiovascular death, it was 0.85 (95% CI 0.73–0.99) in fully adjusted models. karger.com These associations were particularly robust in patients over 71 years of age, where the hazard ratios were 0.85 (95% CI 0.73–0.98) for all-cause death and 0.66 (95% CI 0.52–0.85) for cardiovascular death. karger.com Notably, an interaction between high Interleukin-6 (IL-6) levels (above median) and low this compound levels (below median) was observed, leading to a significantly increased risk of all-cause mortality (synergy index [SI] 5.14, p = 0.001) and cardiovascular mortality (SI 4.81, p = 0.02). karger.com The prognostic ability of this compound in this population was found to be independent of inflammation, nutritional status, acyl-ghrelin, and adipokines activity. karger.com
In women with Polycystic Ovary Syndrome (PCOS), serum this compound levels were significantly lower in obese PCOS patients compared to non-obese PCOS patients and control groups. researchcommons.orgmeritresearchjournals.org this compound levels showed a positive correlation with Flow-Mediated Dilatation (FMD), a marker of endothelial function and cardiovascular health, in PCOS patients. researchcommons.orgmeritresearchjournals.org Conversely, this compound was negatively correlated with several cardiovascular risk factors in PCOS patients, including Body Mass Index (BMI), waist-to-hip ratio (WHR), total cholesterol, C-reactive protein (CRP), serum insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). researchcommons.org Furthermore, in apparently healthy women, higher serum this compound levels were associated with a significantly lower risk for the development of hypertriglyceridemia, suggesting a role in metabolic regulation. researchgate.net
Table 2: Association of this compound with Cardiovascular Risk Markers
| Patient Group | This compound Level Observation | Associated Cardiovascular Risk Markers | Reference |
| Maintenance Hemodialysis Patients | Higher levels associated with lower hazard for all-cause and cardiovascular mortality | All-cause mortality, Cardiovascular mortality (especially in >71 years old) | karger.com |
| Low levels interact with high IL-6 for increased mortality risk | All-cause mortality, Cardiovascular mortality | karger.com | |
| Obese PCOS Patients | Significantly lower serum levels | - | researchcommons.orgmeritresearchjournals.org |
| PCOS Patients | Positively correlated with Flow-Mediated Dilatation (FMD) | FMD | researchcommons.orgmeritresearchjournals.org |
| Negatively correlated with BMI, WHR, total cholesterol, CRP, serum insulin, HOMA-IR | BMI, WHR, Total Cholesterol, CRP, Serum Insulin, HOMA-IR | researchcommons.org | |
| Apparently Healthy Women | Higher levels associated with lower risk of hypertriglyceridemia | Hypertriglyceridemia, Metabolic Syndrome (MetS) | researchgate.net |
Central Nervous System (CNS) Actions
This compound acts as part of a complex gut-brain network, exerting various effects within the central nervous system. karger.comresearchgate.net
Brain-Gut Axis Interactions
This compound, a peptide hormone primarily released from the stomach, is an integral component of the intricate gut-brain axis. karger.comresearchgate.net This bidirectional communication system facilitates signals between the gastrointestinal tract and the brain through hormonal, immunological, and neural pathways. mdpi.comfrontiersin.org The gut-brain axis encompasses the central nervous system (CNS), the enteric innervation (comprising extrinsic fibers of the autonomic nervous system and intrinsic neurons of the enteric nervous system), the hypothalamic-pituitary-adrenal (HPA) axis, and the intestinal microbiota. mdpi.comfrontiersin.org Within this complex network, gut peptides like this compound play a crucial role in orchestrating metabolic functions, communicating nutrient status to the brain, and modulating centrally regulated appetite and homeostatic processes. nih.gov this compound has been shown to activate neurons in various brain regions, indicating its direct involvement in CNS functions. oup.com
Influence on Thirst Mechanisms and Vasopressin Secretion
Effects on Memory and Sleep Regulation
Research indicates that this compound is involved in improving memory and regulating sleep. karger.comresearchgate.netoup.comoatext.comusbio.net Studies conducted in rats have demonstrated that intracerebroventricular (icv) injection of this compound enhances memory retention across different experimental paradigms. nih.govbioscientifica.com For instance, this compound increased latency time in a step-down test and prolonged the percentage of time spent exploring novel objects, suggesting its influence on learning and memory processes that involve brain regions such as the hippocampus and amygdala. nih.gov Beyond its impact on cognitive functions, this compound also plays a role in sleep regulation, with studies showing its ability to alter sleep patterns in rats. karger.comoup.comkarger.com
Anxiolytic Activity
This compound exhibits anxiolytic properties. Studies in rats have demonstrated that this compound can induce anxiolytic effects. oup.comoatext.comusbio.netnih.govmdpi.com In the elevated plus maze test, a common behavioral assay for anxiety, this compound administration led to an increase in the percentage of entries into and time spent in the open arms, which are indicators of reduced anxiety-like behavior. nih.gov This anxiolytic effect of this compound is functionally opposite to that observed with ghrelin, highlighting a contrasting role between these two peptides derived from the same precursor. oatext.comnih.gov
Immune System Modulation and Inflammation
This compound exhibits significant properties in modulating immune responses and influencing inflammatory pathways, suggesting its potential as a therapeutic target in various inflammatory conditions.
This compound demonstrates notable anti-inflammatory and antioxidant capabilities. It has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) in the presence of tumor necrosis factor-alpha (TNF-α), thereby eliciting an anti-inflammatory effect. This indicates that this compound's modulation of atherogenesis is dependent on the inflammatory status, suggesting a compensatory mechanism in response to inflammatory conditions. mdpi.com
In terms of direct anti-inflammatory actions, this compound has been observed to reduce the levels of various pro-inflammatory mediators, including interleukin-1 beta (IL-1β), TNF-α, interleukin-6 (IL-6), intercellular adhesion molecule 1 (ICAM-1), and inducible nitric oxide synthase (iNOS). researchgate.nettandfonline.comnih.govmdpi.com It also suppresses polymorphonuclear leukocyte infiltration and enhances glutathione synthesis, further contributing to its anti-inflammatory profile. researchgate.netnih.gov The peptide's capacity to attenuate ischemia-reperfusion injury by reducing oxidative stress and inflammatory processes underscores its broad protective potential. researchgate.net
Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Marker Type | Specific Marker | This compound's Effect | Reference |
| Pro-inflammatory Mediators | VCAM-1 | Suppresses expression (in presence of TNF-α) | mdpi.com |
| IL-1β | Reduces levels | tandfonline.comnih.govmdpi.com | |
| TNF-α | Reduces levels | researchgate.nettandfonline.comnih.gov | |
| IL-6 | Reduces levels | researchgate.nettandfonline.comnih.gov | |
| ICAM-1 | Reduces levels | researchgate.net | |
| iNOS | Reduces levels | researchgate.net | |
| Oxidative Stress Markers | MDA | Reduces levels | viamedica.plnih.govresearchgate.net |
| TOS | Reduces levels | viamedica.plnih.govresearchgate.net | |
| Antioxidant Enzymes | SOD | Increases activity | viamedica.plnih.govresearchgate.net |
| CAT | Increases activity | viamedica.plnih.govresearchgate.net | |
| TAC | Increases activity | viamedica.plnih.govresearchgate.net | |
| Cellular Processes | Lipid Peroxidation | Inhibits | viamedica.plnih.govresearchgate.net |
| Polymorphonuclear Leukocyte Infiltration | Suppresses | researchgate.netnih.gov | |
| Glutathione Synthesis | Enhances | researchgate.netnih.gov |
This compound demonstrates protective and therapeutic effects in various inflammatory conditions, particularly those affecting the gastrointestinal tract.
Colitis: this compound has shown significant protective and curative actions in gastrointestinal tract inflammatory diseases, including ulcerative colitis. viamedica.plnih.govresearchgate.netresearchgate.net In experimental models of acetic acid-induced colitis, this compound accelerates healing by reducing colonic wall damage, decreasing mucosal myeloperoxidase (MPO) activity (a marker of inflammation), and lowering pro-inflammatory interleukin-1 beta (IL-1β). viamedica.plmdpi.comnih.gov It also improves mucosal blood flow and increases cell proliferation in the colon, contributing to tissue repair. viamedica.plmdpi.comnih.gov Studies have further indicated its protective effect against trinitrobenzene sulfonic acid (TNBS)-induced colitis. mdpi.commdpi.com
The ratio of serum this compound to ghrelin has been found to be significantly lower in patients with active inflammatory bowel disease (IBD) compared to those in remission, suggesting its potential as a marker for monitoring disease severity. viamedica.plnih.govoup.comirjournal.orgoup.com While direct this compound levels may not always correlate significantly with IBD activity, the this compound/ghrelin ratio consistently shows a decrease in active disease. oup.comirjournal.orgoup.com Additionally, this compound has been suggested to inhibit polymorphonuclear cell recruitment during the progression of chronic colitis. researchgate.net
Arthritis: In systemic inflammatory diseases such as rheumatoid arthritis (RA), this compound levels may be associated with certain inflammatory markers. termedia.pltubitak.gov.tr While some research indicates no significant difference in this compound levels between RA patients and healthy controls, other studies have observed decreased this compound levels in arthritis. tubitak.gov.tr This suggests a potential consumption of this compound in inflammatory pathways, as seen in lower this compound values in acne patients. termedia.pl this compound treatment has also been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1), which is relevant in inflammatory processes. tubitak.gov.tr
Other Physiological Systems
Beyond its roles in inflammation, this compound also influences muscle function and renal function, highlighting its broad physiological impact.
This compound is expressed in skeletal muscle and plays a crucial role in muscle function and protection. mdpi.comkarger.com It directly stimulates muscle regeneration by increasing the activity of satellite cells in models of muscle injury. mdpi.comkarger.com This regenerative effect is mediated through an autocrine mechanism that controls the GPR39-mediated myogenic differentiation program. mdpi.comkarger.com
Overexpression of both this compound and GPR39 in skeletal muscle has been shown to improve regeneration after acute muscle injury, leading to the upregulation of myogenic factors such as Pax7, myogenin, and MyoD, and an increase in myofiber size. mdpi.com Intramuscular injections of this compound further enhance muscle regeneration by upregulating VEGF/VEGFR2, promoting microvascularization, and inhibiting myostatin. mdpi.com this compound also influences fiber type determination, resulting in the upregulation of Mef2 and the activation of Mef2-dependent genes and transcriptional factors that regulate type 1 slow-twitch fibers. mdpi.com Furthermore, it potentiates the Akt/mTOR signaling pathway, which is critical for promoting myotube growth. mdpi.com
In the context of nerve injury, this compound promotes nerve repair and improves nerve and neuromuscular function recovery by enhancing remyelination and the regeneration of damaged nerves. medicamentos-innovadores.orgresearchgate.netmedicamentos-innovadores.org It counteracts the severe loss of function and atrophy of innervated muscle. medicamentos-innovadores.orgmedicamentos-innovadores.org this compound achieves this by directing the proliferation and migration of Schwann cells, which are essential for supporting axonal regrowth and remyelinating regenerated axons. medicamentos-innovadores.orgresearchgate.net It also supports the preservation of skeletal muscle through the maintenance of neuromuscular synapses, regulated by the axonal calpain-calpastatin proteolytic system, and by controlling skeletal muscle homeostasis via the ubiquitin-proteasome system and autophagy machinery. medicamentos-innovadores.orgresearchgate.netmedicamentos-innovadores.org Research indicates that this compound can restore muscle integrity and function in a Duchenne muscular dystrophy (DMD) murine model, leading to skeletal muscle remodeling towards an oxidative phenotype, improved muscle strength, and reduced pathology. researchgate.net It also contributes to the stabilization of the sarcolemma of mdx skeletal muscle through the expression of proteins like utrophin, α-syntrophin, β-dystroglycan, and α7β1-integrin. researchgate.net
Table 2: this compound's Impact on Muscle Regeneration and Function
| Aspect of Muscle Function | This compound's Effect | Key Mechanisms/Markers | Reference |
| Regeneration | Stimulates muscle regeneration | Increased satellite cell activity, GPR39-mediated myogenic differentiation | mdpi.comkarger.com |
| Improves regeneration after acute injury | Upregulation of Pax7, myogenin, MyoD; increased myofiber size | mdpi.com | |
| Enhances microvascularization | Upregulation of VEGF/VEGFR2 | mdpi.com | |
| Inhibits muscle atrophy | Inhibition of myostatin | mdpi.com | |
| Fiber Type Determination | Plays a role in fiber type determination | Upregulation of Mef2, activation of Mef2-dependent genes for type 1 slow-twitch fibers | mdpi.com |
| Growth & Maintenance | Promotes myotube growth | Potentiates Akt/mTOR signaling pathway | mdpi.com |
| Attenuates muscle injury | Regeneration of satellite cell pool | mdpi.com | |
| Nerve-Muscle Communication | Promotes nerve repair & neuromuscular function recovery | Enhances remyelination, supports Schwann cell proliferation/migration | medicamentos-innovadores.orgresearchgate.netmedicamentos-innovadores.org |
| Preserves skeletal muscle | Maintains neuromuscular synapses, regulates calpain-calpastatin system, ubiquitin-proteasome system, autophagy | medicamentos-innovadores.orgresearchgate.netmedicamentos-innovadores.org | |
| Pathological Conditions | Restores muscle integrity in DMD models | Skeletal muscle remodeling, improved strength, reduced pathology, sarcolemma stabilization | researchgate.net |
This compound plays a role in regulating renal function and maintaining electrolyte homeostasis. It influences electrolyte balance and blood volume primarily by inhibiting dehydration-induced vasopressin secretion. mdpi.combioscientifica.combioscientifica.comnih.gov Research suggests that brain-derived this compound, rather than peripheral this compound, is dominant in regulating hydration in mice. mdpi.com
In the context of kidney health, this compound is implicated in the later stages of chronic kidney disease (CKD). mdpi.com Increased serum this compound levels have been associated with a decrease in mortality among maintained hemodialysis (MHD) patients. mdpi.com The simultaneous elevation of this compound and progression of kidney disease suggests a compensatory role for this compound in attenuating the severity of kidney disease. mdpi.com Conversely, a combination of low this compound levels and high TNF-α significantly increases mortality in MHD patients. mdpi.com
This compound levels also correlate with the onset of diabetic nephropathy, a serious kidney complication in diabetes. mdpi.com Specifically, higher serum this compound levels are associated with macroalbuminuria in type 2 diabetic patients with diabetic kidney disease, indicating its potential involvement in the underlying pathogenic mechanisms. menoufia-med-j.com Studies have shown that this compound levels are significantly higher in patients undergoing hemodialysis compared to those receiving conservative treatment, renal transplant recipients, and healthy controls, with a negative correlation observed with weight-SDS. nih.gov These findings suggest that the kidneys may play a role in the metabolism and/or clearance of this compound. researchgate.netnih.gov
Table 3: this compound's Role in Renal Function and Electrolyte Homeostasis
| Aspect | This compound's Influence | Key Findings/Correlations | Reference |
| Electrolyte Homeostasis | Inhibits vasopressin secretion | Influences blood volume and fluid regulation | mdpi.combioscientifica.combioscientifica.comnih.gov |
| Chronic Kidney Disease (CKD) | Implicated in later stages | Increased serum levels associated with decreased mortality in MHD patients | mdpi.com |
| Potential compensatory role | Elevated levels correlate with kidney disease progression | mdpi.com | |
| Biomarker potential | Low this compound + high TNF-α linked to increased mortality in MHD patients | mdpi.com | |
| Diabetic Nephropathy | Correlates with onset | Higher serum levels associated with macroalbuminuria in type 2 diabetic patients | mdpi.commenoufia-med-j.com |
| Kidney Metabolism/Clearance | Elevated in hemodialysis patients | Suggests kidney role in this compound metabolism/clearance | nih.govresearchgate.netnih.gov |
| Acute Kidney Injury (AKI) | Improves kidney function | Ameliorates renal oxidative injury, abolishes apoptotic response in cisplatin-induced AKI | jrespharm.comresearchgate.net |
| Renal Failure | Linked to existence | Circulating levels remarkably linked with renal failure | uobaghdad.edu.iq |
| Mineral Metabolism | Implicated in disturbances | May be involved in calcium/phosphate metabolism disturbances in uremic patients | researchgate.net |
Methodological Considerations and Research Challenges in Obestatin Studies
Discrepancies in Experimental Findings and Reproducibility Issues
A prominent challenge in obestatin research is the frequent occurrence of discrepancies in experimental findings and difficulties in reproducing results across different laboratories. Initially, this compound was reported to exert effects opposite to ghrelin, influencing food intake, body weight, and gastrointestinal motility researchgate.net. However, a substantial number of subsequent studies have struggled to replicate these original findings, with many reporting no significant influence of this compound on these parameters researchgate.netnih.govkarger.com.
Several factors are believed to contribute to these inconsistencies. These include the choice of species (human versus rat/mouse this compound), variations in peptide preparation, the site of administration (central or peripheral), the specific strain of the animal species used, the time of day of administration, and the nutritional status of the subjects (fed or fasted) nih.gov. Furthermore, some studies have identified an unusual "U-shaped" dose-response relationship for this compound, where both very low and very high doses were found to be ineffective in inhibiting feeding, which could explain the difficulties encountered in reproducing its effects at certain concentrations researchgate.net. The broader issue of reproducibility in biomedical research also plays a role, as experimental methods or environmental conditions are often not reported with sufficient detail to enable accurate replication nih.gov. Despite efforts to precisely apply original study designs, many laboratories have still failed to establish reproducible influences of this compound on food intake, body weight, or gut motility researchgate.net.
Variability in Detection Methods and Peptide Purity
The accuracy and consistency of this compound research are also affected by variability in detection methods and concerns regarding peptide purity. Traditionally, this compound quantification has relied on immunological techniques researchgate.net. However, more sensitive and quantitative methods, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD), have been developed to measure this compound in biological samples like human plasma researchgate.net.
A critical issue is the purity of synthetic this compound peptides used in research. Discrepancies between the peptide purity reported by suppliers on certificates of analysis and the results obtained by biomedical laboratories are frequently observed. These differences can be attributed to the use of various analytical methods, such as HPLC versus Ultra-High-Performance Liquid Chromatography (UHPLC) columns researchgate.net. Studies evaluating commercially available this compound peptides have revealed that some products may contain significant impurities, including deletion or insertion of amino acid residues, and in some cases, may even be an entirely different peptide researchgate.netresearchgate.net. The purity of peptides used for biomedical research can range widely, from as low as 50% to over 95% researchgate.net. Such impurities can significantly influence the outcome and reproducibility of assays researchgate.netbiomedgrid.com. Additionally, improper dissolution and handling of hydrophobic peptides can lead to precipitation and assay variability, and the water content in peptides is a crucial factor for their stability and accurate quantification biomedgrid.com. Therefore, thorough quality control testing of peptides is strongly recommended before their use in biomedical research researchgate.net.
Species-Specific Differences in this compound Actions
Another layer of complexity in this compound research stems from observed species-specific differences in its actions. The physiological relevance of this compound, for instance, in blood pressure regulation, is complicated by variations across species, health status, and sex nih.gov. For example, exogenous this compound has been shown to improve vasodilation in lean and obese human subjects, but it exhibited no effect on hypertensive rats nih.gov.
Similarly, direct actions of this compound on pituitary function, such as its influence on growth hormone (GH) and adrenocorticotropic hormone (ACTH) release, have shown varying degrees of consistency across species. While effects on GH and ACTH secretion were observed to be similar between baboons and mice, comparable effects have not been consistently demonstrated in rats oup.com. These species-specific differences may also manifest in the activation of different cellular pathways plos.org. Structural and bioactivity comparisons between human and mouse this compound have further highlighted these distinctions, suggesting that the precise molecular interactions and downstream effects of this compound can vary depending on the species plos.org.
Challenges in Receptor Identification and Signal Transduction Confirmation
A major hurdle in understanding this compound's biology is the persistent challenge in definitively identifying its cognate receptor and confirming its signal transduction pathways. Initially, the orphan G protein-coupled receptor 39 (GPR39) was proposed as the specific receptor for this compound, supported by observations such as this compound's ability to induce c-fos expression in wild-type mice but not in GPR39-null mice karger.combioscientifica.commdpi.comoup.com.
However, the vast majority of subsequent studies have failed to confirm specific binding of this compound to GPR39 or to activate its signaling pathways, leading to the prevailing view that this compound is unlikely to be the endogenous ligand for GPR39 researchgate.netkarger.combioscientifica.commdpi.comnih.govnih.gov. Alternative receptors have been proposed, including the glucagon-like peptide-1 receptor (GLP-1R), with some studies suggesting this compound's role in beta-cell survival and proliferation via GLP-1R. Nevertheless, other research has failed to detect a direct binding of this compound to GLP-1R karger.commdpi.comnih.gov. Intriguingly, there is also evidence suggesting that this compound might function through the ghrelin receptor (GHS-R) in certain contexts, such as in pancreatic beta cells under hyperglycemic conditions, despite ghrelin and this compound typically having opposing effects mdpi.comnih.gov. The exact receptor and the complete signal transduction mechanisms for this compound remain controversial and necessitate further in-depth investigation bioscientifica.comnih.govnih.gov. The possibility that co-receptors or other interacting partners are required for this compound's signal transduction has also been considered oup.com.
Future Directions and Therapeutic Potential of Obestatin Research
Elucidation of Definitive Obestatin Receptor(s)
A critical area for future research involves definitively identifying the cognate receptor(s) for this compound. While G protein-coupled receptor 39 (GPR39) was initially proposed as the this compound receptor, subsequent studies have yielded inconsistent results, with some suggesting that this compound does not interact with GPR39 or that GPR39 may not be its sole receptor. karger.commdpi.comoup.combioscientifica.com Other research indicates that this compound may bind to and up-regulate the glucagon-like peptide-1 receptor (GLP-1R), influencing beta-cell survival and metabolic effects. nih.govkarger.commdpi.com The debate surrounding the definitive receptor underscores the need for further experiments to clarify this compound's precise binding partners to fully understand its signaling pathways and therapeutic potential. karger.com
Detailed Characterization of Downstream Signaling Cascades
Elucidating the detailed downstream signaling cascades activated by this compound is crucial for understanding its biological effects. Research has shown that this compound can induce early-response gene expression, such as c-fos, in various tissues including the stomach, intestine, white adipose tissue, liver, and kidney. oup.com In cultured cells, this compound has been observed to activate the MAPK pathway and stimulate ERK1/2 and Akt phosphorylation, which are important mediators of cell proliferation and survival. nih.govmdpi.combioscientifica.comkarger.complos.org Further investigation into these and other potential signaling pathways, including those involving PI3K/Akt and mTOR, is necessary to fully map this compound's intracellular mechanisms and identify potential targets for therapeutic intervention. nih.govmdpi.combioscientifica.com
Investigation of this compound's Role in Specific Disease Pathologies
This compound's involvement in various disease pathologies is a significant area of ongoing and future research.
Obesity and Diabetes: this compound has been widely studied for its potential role in obesity and diabetes. Human studies have shown that plasma this compound levels are often lower in obese subjects and those with impaired glucose control, metabolic syndrome, and type 2 diabetes mellitus (T2DM), suggesting its involvement in energy balance regulation. nih.govkarger.com Experimental studies in diabetic rats have demonstrated that this compound treatment can reduce glucose, triglycerides, and total cholesterol levels, improve insulin (B600854) levels, and enhance the size of pancreatic islets and beta-cell numbers, highlighting its potential as a therapeutic target for metabolic diseases. researchgate.netopenpublichealthjournal.comresearchgate.net
Cardiovascular Function: this compound appears to play a role in blood pressure regulation and exerts beneficial effects on endothelial function. Experimental studies suggest it may offer cardioprotective actions, such as against ischemia-reperfusion injury. nih.govresearchgate.net Its potential to increase glucose uptake, insulin sensitivity, and inhibit lipolysis also contributes to its consideration as a target for cardiovascular disease prevention in obesity and diabetes. karger.com
Inflammation: this compound has been noted to reduce inflammation. nih.govkarger.com Further studies are needed to understand its precise anti-inflammatory mechanisms and potential applications in inflammatory conditions, such as inflammatory bowel disease (IBD), where the this compound/ghrelin ratio might serve as a promising biomarker for disease activity. nih.gov
Cancer: The role of this compound in cancer is complex and requires further investigation. While some studies suggest this compound can enhance cell proliferation in certain cancer cell lines, others indicate potential anti-proliferative effects. karger.commdpi.com For example, this compound has been reported to activate cell proliferation in gastric cancer cells via ERK1/2 signaling. karger.commdpi.com
Other Conditions: this compound's broader functions, including its influence on memory, sleep regulation, and pancreatic exocrine secretion, also warrant further exploration in the context of disease. karger.comoup.com
Understanding the Interplay with Ghrelin and Other Gut Hormones
This compound and ghrelin are "sibling proteins" derived from the same preproghrelin gene, and their interplay is a complex and evolving area of research. karger.commdpi.comresearchmap.jp While initially proposed as an antagonistic pair, with this compound opposing ghrelin's orexigenic effects, later studies have revealed more complex, complementary, and even contradictory roles depending on the physiological system. nih.govmdpi.comoup.com Future research aims to fully understand this intricate balance and how it influences energy homeostasis, appetite regulation, and various metabolic functions. mdpi.comoup.com Furthermore, investigating this compound's interactions with other gut hormones, such as GLP-1, cholecystokinin (B1591339) (CCK), and peptide YY (PYY), is essential to comprehend its role within the broader gut-brain axis and its potential as a therapeutic agent. nih.govmdpi.combennington.edu
5.6. Exploration of this compound as a Biomarker for Disease
The exploration of this compound as a biomarker for various diseases represents a significant area of research, leveraging its diverse physiological roles. Studies have investigated its circulating levels in different pathological conditions to assess its potential for diagnosis, prognosis, and monitoring disease progression.
Diabetic Nephropathy and Chronic Kidney Disease (CKD) this compound has been identified as a potential biomarker in the context of diabetic nephropathy and chronic kidney disease. Elevated this compound levels have been observed in type 2 diabetes (T2D) patients exhibiting microalbuminuria, suggesting a correlation with the progression of kidney damage mdpi.com. Furthermore, in patients undergoing maintained hemodialysis (MHD), an increase in serum this compound levels has been associated with a decrease in mortality, indicating a potential protective or compensatory role in the later stages of CKD mdpi.com. Research has also shown that higher serum this compound levels are linked to macroalbuminuria in type 2 diabetic patients with diabetic kidney disease, with specific cutoff values demonstrating significant discriminatory power between microalbuminuria and macroalbuminuria menoufia-med-j.com.
Gastric Cancer In the realm of oncology, this compound has shown promise as a diagnostic marker for gastric cancer. Studies comparing patients with gastric cancer to healthy individuals have reported significantly higher serum this compound levels in cancer patients. This suggests that this compound, alongside galanin, could serve as a potential biomarker for the diagnosis of gastric cancer, although further large-scale studies are needed to fully elucidate its diagnostic value semanticscholar.orgscielo.br.
Metabolic Disorders: Obesity, Type 2 Diabetes, and Anorexia Nervosa The role of this compound in energy balance and metabolism has led to its investigation as a biomarker for conditions like obesity, type 2 diabetes, and anorexia nervosa. Generally, circulating this compound levels are found to be decreased in individuals who are overweight or obese, as well as in those with impaired glucose control, metabolic syndrome, and type 2 diabetes mdpi.comnih.govelsevier.eskarger.com. This inverse relationship suggests its involvement in maintaining a healthy body weight and metabolic homeostasis mdpi.com. Conversely, individuals with anorexia nervosa have exhibited higher levels of circulating this compound compared to healthy controls, indicating its potential as a biomarker in eating disorders semanticscholar.orgnih.govkarger.com.
Cardiovascular Diseases this compound's potential as a biomarker extends to cardiovascular health. It has been suggested as an important biomarker for the severity and progression of chronic inflammatory cardiovascular diseases mdpi.com. Studies have indicated slightly increased this compound concentrations in the saliva of overweight patients with ischemic heart disease karger.comnih.gov. Furthermore, elevated this compound levels have been observed in patients experiencing acute coronary syndromes (ACS), including STEMI, NSTEMI, and unstable angina (UA), when compared to control groups researchgate.net.
Acute Pancreatitis In acute pancreatitis, elevated circulating this compound levels have been documented. High this compound values at the time of patient presentation have been identified as a significant diagnostic parameter, suggesting its utility in the initial assessment of the disease nih.govturkjgastroenterol.org.
Inflammatory Bowel Disease (IBD) While this compound levels alone may not show significant differences between active and remission states in inflammatory bowel disease, the ratio of this compound to ghrelin has emerged as a promising biomarker. A significantly lower this compound/ghrelin ratio has been observed in patients with active IBD, suggesting its potential for assessing disease activity researchgate.net.
Iron Deficiency Anemia (IDA) and Periodontitis Recent research has indicated that serum and salivary this compound levels may serve as potential biomarkers for both iron deficiency anemia and periodontal disease. Increased this compound levels were found in patients with periodontitis, and even higher levels were noted in patients suffering from both periodontitis and IDA, suggesting a role in the progression of these chronic conditions wjoud.com.
Nonalcoholic Fatty Liver Disease (NAFLD) In the context of nonalcoholic fatty liver disease (NAFLD), research indicates that high levels of this compound are correlated with a lower risk of developing the condition. Conversely, low this compound levels are associated with overweight status, metabolic syndrome, and NAFLD, highlighting its potential involvement in lipid metabolism and liver health elsevier.es.
The diverse findings across these disease states underscore the complex and multifaceted role of this compound in human physiology and pathology. Further research, particularly with larger patient cohorts and longitudinal studies, is crucial to validate its utility as a reliable biomarker and to understand the underlying mechanisms governing its altered levels in disease.
Table 1: Summary of this compound Levels as a Potential Biomarker in Various Diseases
| Disease Category | This compound Levels (Relative to Healthy Controls) | Potential Biomarker Application | Key Findings |
| Diabetic Nephropathy/CKD | Increased mdpi.commenoufia-med-j.com | Diagnostic/Prognostic marker for kidney damage progression, mortality risk in MHD mdpi.commenoufia-med-j.com | Higher in T2D with microalbuminuria; associated with decreased mortality in MHD; higher in macroalbuminuria mdpi.commenoufia-med-j.com |
| Gastric Cancer | Increased semanticscholar.orgscielo.br | Diagnostic marker semanticscholar.orgscielo.br | Significantly higher in gastric cancer patients semanticscholar.orgscielo.br |
| Obesity/Metabolic Syndrome/T2D | Decreased mdpi.comnih.govelsevier.eskarger.com | Indicator of metabolic dysfunction mdpi.comnih.govelsevier.eskarger.com | Generally lower in overweight/obese, impaired glucose control, metabolic syndrome, T2D mdpi.comnih.govelsevier.eskarger.com |
| Anorexia Nervosa | Increased semanticscholar.orgnih.govkarger.com | Diagnostic indicator semanticscholar.orgnih.govkarger.com | Higher in individuals with anorexia nervosa semanticscholar.orgnih.govkarger.com |
| Cardiovascular Disease (CVD)/Ischemic Heart Disease/Heart Failure | Varied (slightly increased in saliva for IHD, increased in ACS) mdpi.comkarger.comnih.govresearchgate.net | Biomarker for severity/progression, ACS mdpi.comkarger.comnih.govresearchgate.net | Slightly increased in saliva of overweight IHD patients; elevated in ACS karger.comnih.govresearchgate.net |
| Acute Pancreatitis | Increased nih.govturkjgastroenterol.org | Diagnostic parameter nih.govturkjgastroenterol.org | High levels at presentation nih.govturkjgastroenterol.org |
| Inflammatory Bowel Disease (IBD) | This compound/Ghrelin ratio decreased (this compound alone not significantly different) researchgate.net | Assessment of disease activity researchgate.net | Lower this compound/ghrelin ratio in active IBD researchgate.net |
| Iron Deficiency Anemia (IDA) and Periodontitis | Increased wjoud.com | Potential biomarker for disease progression wjoud.com | Increased serum and salivary levels in periodontitis and IDA+periodontitis wjoud.com |
| Nonalcoholic Fatty Liver Disease (NAFLD) | High levels correlated with low risk; low levels associated with NAFLD elsevier.es | Risk indicator elsevier.es | High this compound associated with low NAFLD risk; low this compound associated with NAFLD elsevier.es |
Table 2: Illustrative Data on Serum this compound Levels in Gastric Cancer
| Group | Mean Serum this compound Level (ng/mL) ± Standard Deviation | p-value (vs. Control) |
| Gastric Cancer Patients | 40.21 ± 5.82 scielo.br | < 0.001 scielo.br |
| Healthy Controls | 15.15 ± 3.32 scielo.br | - |
Table 3: Illustrative Data on Serum this compound Levels in Type 2 Diabetic Patients with Diabetic Kidney Disease
| Group | Mean Serum this compound Level (ng/dL) ± Standard Deviation | p-value (vs. Group I, II, VI) |
| Group I (Type 2 Diabetes without complications) | 2.9 ± 0.4 menoufia-med-j.com | < 0.001 (for Group III) menoufia-med-j.com |
| Group II (Type 2 Diabetes with microalbuminuria) | 3.7 ± 0.7 menoufia-med-j.com | < 0.001 (for Group III) menoufia-med-j.com |
| Group III (Type 2 Diabetes with macroalbuminuria) | 5.5 ± 0.9 menoufia-med-j.com | - |
| Group VI (Healthy Controls) | 2.4 ± 0.6 menoufia-med-j.com | < 0.001 (for Group III) menoufia-med-j.com |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine the structural dynamics of obestatin in physiological environments?
- Methodological Answer : Use circular dichroism (CD) to assess secondary structure changes under varying pH or lipid environments. Nuclear magnetic resonance (NMR) spectroscopy in micellar systems (e.g., SDS or DPC micelles) can resolve 3D structures, particularly the C-terminal helical region critical for bioactivity . For reproducibility, ensure carboxy-amidation of this compound during synthesis, as this modification is essential for biological activity .
Q. How can researchers validate this compound’s role in cellular proliferation across different models?
- Methodological Answer : Conduct dose-response assays using human cell lines (e.g., retinal pigmented epithelial cells) and compare with murine models to address species-specific effects. Measure proliferation via BrdU incorporation or MTT assays, and validate results with siRNA knockdown of GPR39 (this compound’s putative receptor) to confirm pathway specificity . Include controls for peptide degradation by using protease inhibitors in cell culture media .
Advanced Research Questions
Q. How can contradictory findings about this compound’s metabolic effects (e.g., appetite suppression vs. no effect) be resolved methodologically?
- Data Contradiction Analysis :
Standardize peptide preparation : Ensure this compound is amidated and purified via HPLC to >95% purity, as incomplete amidation reduces bioactivity .
Control for experimental variables : Differences in animal models (fasting state, strain) or administration routes (intravenous vs. intracerebroventricular) may explain discrepancies. Use isotopic labeling to track peptide stability in vivo .
Cross-validate assays : Combine in vitro receptor-binding studies (e.g., GPR39 transfection assays) with in vivo metabolic phenotyping (e.g., ghrelin/obestatin co-administration) .
Q. What are the key structural determinants of this compound’s bioactivity, and how can they be experimentally probed?
- Methodological Answer :
- Truncation studies : Synthesize this compound fragments (e.g., residues 1–10 vs. 11–23) and test their proliferative activity in cell assays .
- Mutagenesis : Replace residues in the C-terminal helical region (e.g., F6, H11) with alanine and assess structural stability via CD and functional impact via receptor-binding assays .
- Table 1 : Key Structural Features and Assays
| Feature | Assay | Outcome Measure |
|---|---|---|
| C-terminal helix | CD/NMR | % helicity |
| Carboxy-amidation | Mass spectrometry | Peptide purity |
| Receptor interaction | Surface plasmon resonance | Binding affinity (KD) |
Q. How can researchers ensure reproducibility in this compound studies, given variability in peptide synthesis and characterization?
- Methodological Answer :
- Synthesis protocols : Use solid-phase peptide synthesis with Fmoc chemistry, followed by amidated C-terminal resin cleavage. Verify sequences via MALDI-TOF MS .
- Characterization : Provide detailed HPLC chromatograms, mass spectra, and CD spectra in supplementary materials. Follow guidelines from the Beilstein Journal of Organic Chemistry for reporting synthetic procedures .
- Data sharing : Deposit raw NMR/CD data in public repositories (e.g., Zenodo) and cite them in publications to align with open science practices .
Research Design and Data Analysis
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in proliferation assays?
- Methodological Answer :
- Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- For small sample sizes (e.g., rare cell lines), employ non-parametric tests (Mann-Whitney U) and report effect sizes (Cohen’s d) .
Q. How should conflicting results about this compound’s receptor (GPR39 vs. unknown targets) be addressed in study design?
- Methodological Answer :
- CRISPR/Cas9 knockout models : Generate GPR39-deficient cell lines and test this compound’s activity to confirm receptor dependence .
- Cross-receptor screening : Use high-throughput calcium flux assays or β-arrestin recruitment assays to identify off-target interactions .
Future Research Directions
Q. What emerging techniques could elucidate this compound’s role in pathophysiological contexts (e.g., cancer metabolism)?
- Methodological Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
